2-(2-Amino-6-fluorophenyl)acetic acid
Overview
Description
2-(2-Amino-6-fluorophenyl)acetic acid is an organic compound that belongs to the class of aromatic amino acids It features a phenyl ring substituted with an amino group at the second position and a fluorine atom at the sixth position, along with an acetic acid moiety attached to the second position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-fluorophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-6-fluorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde and glycine reacting to form the desired acetic acid derivative.
Another method involves the reduction of 2-(2-nitro-6-fluorophenyl)acetic acid, which can be synthesized by nitration of 2-fluorophenylacetic acid followed by reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-6-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield 2-(2-nitro-6-fluorophenyl)acetic acid, while reduction may produce 2-(2-amino-6-fluorophenyl)ethanol.
Scientific Research Applications
2-(2-Amino-6-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The acetic acid moiety may also play a role in the compound’s overall activity by affecting its solubility and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-4-fluorophenyl)acetic acid
- 2-(2-Amino-6-chlorophenyl)acetic acid
- 2-(2-Amino-6-bromophenyl)acetic acid
Uniqueness
2-(2-Amino-6-fluorophenyl)acetic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of substituents can result in distinct chemical and biological properties compared to similar compounds with different halogen or amino substitutions. The fluorine atom, in particular, can enhance the compound’s stability and influence its reactivity in various chemical reactions.
Properties
IUPAC Name |
2-(2-amino-6-fluorophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUNPGZJTYXDKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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